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Compound of Interest

Compound Name: 2-cyano-N-cyclopropylacetamide

Cat. No.: B082475 Get Quote

Spectroscopic Data for 2-cyano-N-
cyclopropylacetamide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-cyano-N-cyclopropylacetamide. While specific experimental data from primary literature

was not fully accessible at the time of publication, this document details the expected

spectroscopic signatures based on the molecule's functional groups. It includes detailed

experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore,

this guide presents logical workflows for spectroscopic analysis and data integration for the

structural elucidation of 2-cyano-N-cyclopropylacetamide, visualized through Graphviz

diagrams. This document is intended for researchers, scientists, and professionals in the field

of drug development and chemical analysis.

Introduction
2-cyano-N-cyclopropylacetamide is a chemical compound of interest in organic synthesis

and potentially in pharmaceutical research due to the presence of the reactive cyanoacetamide

moiety and the cyclopropyl group. Accurate structural confirmation and purity assessment are

critical for any application, and this is primarily achieved through a combination of
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spectroscopic techniques. This guide outlines the theoretical basis and practical considerations

for the analysis of this molecule using FT-IR, NMR, and UV-Vis spectroscopy.

Spectroscopic Data Presentation
The following tables summarize the expected quantitative data for 2-cyano-N-
cyclopropylacetamide based on the characteristic spectroscopic regions for its constituent

functional groups.

Table 1: Predicted FT-IR Absorption Bands

Wavenumber
(cm⁻¹)

Functional Group Vibration Mode Expected Intensity

3350 - 3180 N-H (Amide) Stretching Strong, broad

3100 - 3000 C-H (Cyclopropyl) Stretching Medium

2950 - 2850 C-H (Methylene) Stretching Medium

2260 - 2220 C≡N (Nitrile) Stretching Medium, sharp

1680 - 1630 C=O (Amide I) Stretching Strong

1560 - 1520 N-H (Amide II) Bending Medium

1470 - 1450 C-H (Methylene) Bending (Scissoring) Medium

1050 - 1000 C-C (Cyclopropyl) Ring breathing Medium to Weak

Table 2: Predicted ¹H NMR Chemical Shifts
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Chemical Shift (δ, ppm) Proton Environment Multiplicity

6.5 - 8.0 N-H (Amide) Broad Singlet

3.4 - 3.6 -CH₂- (Methylene) Singlet

2.6 - 2.8 -CH- (Cyclopropyl) Multiplet

0.7 - 0.9 -CH₂- (Cyclopropyl) Multiplet

0.5 - 0.7 -CH₂- (Cyclopropyl) Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm) Carbon Environment

165 - 175 C=O (Amide)

115 - 120 C≡N (Nitrile)

25 - 35 -CH- (Cyclopropyl)

20 - 30 -CH₂- (Methylene)

5 - 15 -CH₂- (Cyclopropyl)

Table 4: Predicted UV-Vis Absorption

λmax (nm) Solvent Electronic Transition

~200-220 Ethanol n → π* (Amide)

< 200 Ethanol π → π* (Nitrile)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in 2-cyano-N-cyclopropylacetamide by

measuring the absorption of infrared radiation.

Methodology:

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.

Instrumentation: An FT-IR spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the KBr pellet holder is recorded.

The sample pellet is placed in the holder and the sample spectrum is recorded.

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify

characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of 2-cyano-N-cyclopropylacetamide.

Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR) is used.

¹H NMR Data Acquisition:

The spectrometer is tuned and locked onto the deuterium signal of the solvent.
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Standard acquisition parameters are used to record the ¹H NMR spectrum.

¹³C NMR Data Acquisition:

The spectrometer is tuned to the ¹³C frequency.

A proton-decoupled spectrum is acquired to obtain single-line signals for each unique

carbon atom.

Data Analysis: The chemical shifts (δ), signal integrations (for ¹H), and multiplicities (for ¹H)

are analyzed to determine the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within 2-cyano-N-cyclopropylacetamide.

Methodology:

Sample Preparation: A stock solution of the compound is prepared by accurately weighing a

small amount and dissolving it in a UV-grade solvent (e.g., ethanol or acetonitrile) in a

volumetric flask. The stock solution is then diluted to a final concentration that gives an

absorbance reading between 0.1 and 1.0.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition:

The spectrophotometer is blanked using a cuvette filled with the solvent.

The sample cuvette is then placed in the beam path.

The absorbance is scanned over a wavelength range of approximately 200 to 400 nm.

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the

spectrum.

Visualizations
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The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship between the different techniques for structural confirmation.
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Caption: Workflow for the spectroscopic analysis of 2-cyano-N-cyclopropylacetamide.
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Caption: Logical relationship of spectroscopic data for structural elucidation.

To cite this document: BenchChem. ["spectroscopic data for 2-cyano-N-
cyclopropylacetamide (FT-IR, NMR, UV-Vis)"]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b082475#spectroscopic-data-for-2-cyano-n-
cyclopropylacetamide-ft-ir-nmr-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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